3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride
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Description
The compound is a pyridazinone derivative with an aminomethyl and a trifluoromethyl group attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
Synthesis and Reactions
A series of 3-substituted pyridazinones have been synthesized, demonstrating the versatility of pyridazinone derivatives in chemical reactions. For instance, pyridazinones have been used as scaffolds for creating various substituted systems, indicating their potential in the drug discovery arena due to their reactivity and ability to undergo nucleophilic aromatic substitution processes. This reactivity facilitates the synthesis of polyfunctional systems that may have applications in various scientific fields, including medicinal chemistry and material science (Pattison et al., 2009).
Antimicrobial Activity
Pyridazinone derivatives have been evaluated for their antimicrobial activity. Research has shown that some synthesized pyridazinones possess antimicrobial properties against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents. This includes studies on novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and their reactions to further understand their biological activities and potential applications in combating microbial resistance (El-Mariah et al., 2006).
Herbicidal Activities
The research into pyridazinone derivatives extends into agricultural sciences, where their herbicidal activities have been explored. Modes of action studies have indicated that substituted pyridazinone compounds can inhibit photosynthesis in plants, serving as effective herbicides. This suggests their potential utility in developing new herbicides with specific modes of action, contributing to agricultural productivity and weed management strategies (Hilton et al., 1969).
Properties
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)4-1-3(2-10)11-12-5(4)13;/h1H,2,10H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMXYMCFKYHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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